(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
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Description
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C19H19BrN2O2S2 and its molecular weight is 451.4. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Potential
A study explores the properties of similar compounds with benzo[d]thiazol-2(3H)-ylidene structures. It specifically discusses the use of a new zinc phthalocyanine derivative, which exhibits good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These characteristics are important for Type II photodynamic therapy mechanisms, suggesting potential cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Biological Evaluation
Another study details the synthesis of various compounds including thiazolylacetonitrile and benzothiazol-2-yl) propanamide derivatives. These compounds were evaluated for their biological activities, including analgesic and anti-inflammatory properties. This indicates the potential of compounds with benzo[d]thiazol-2(3H)-ylidene structures in pharmacological applications, although the specific compound was not directly studied (Thabet, Helal, Salem, & Abdelaal, 2011).
Anticonvulsant Agents
In a similar vein, the anticonvulsant properties of benzo[d]thiazol-2(3H)-yl compounds were investigated. Specifically, 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-ones were synthesized and evaluated. One compound in particular showed significant activity against seizures in experimental models. This suggests the potential of related compounds in the treatment of neurological disorders (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012).
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S2/c1-24-11-10-22-16-8-7-14(20)13-17(16)26-19(22)21-18(23)9-12-25-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPJOOCTZUEHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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